Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Atropine is a natural product found in Cyphanthera tasmanica, Duboisia leichhardtii, and other organisms with data available.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
Atropine
CAS No.: 51-55-8
Cat. No.: VC21338158
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 51-55-8 |
---|---|
Molecular Formula | C17H23NO3 |
Molecular Weight | 289.4 g/mol |
IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
Standard InChI | InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? |
Standard InChI Key | RKUNBYITZUJHSG-PJPHBNEVSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Appearance | White Solid |
Colorform | Long, orthorhombic prisms from acetone Rhombic needles (dilute ethyl alcohol) White crystals or powde |
Melting Point | 118.5 °C MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ |
Chemical Structure and Properties
Atropine (C₁₇H₂₃NO₃) is classified as a tropane alkaloid. The molecular structure features both a nitrogen group and an aromatic ring, which are critical for its biological activity. The nitrogen component electrostatically interacts with the anionic site of receptor proteins, while the aromatic ring contributes significantly to its pharmacological effects .
The most common medicinal form is atropine sulfate monohydrate ((C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O), with the full chemical name 1αH, 5αH-Tropan-3-αol (±)-tropate(ester), sulfate monohydrate . This formulation enhances stability and solubility for pharmaceutical applications.
Table 1: Physical and Chemical Properties of Atropine
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₃NO₃ |
Molecular Weight | 289.37 g/mol |
Form | Crystalline solid (as sulfate salt) |
Solubility | Water-soluble (as sulfate salt) |
Bioavailability | 25% |
Elimination Half-life | 2 hours |
Onset of Action | Approximately 1 minute |
Duration of Action | 30 to 60 minutes |
Pharmacology and Mechanism of Action
Atropine functions primarily as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks all five subtypes of muscarinic receptors: M1, M2, M3, M4, and M5 . This antagonism inhibits the parasympathetic nervous system's "rest and digest" activities, producing various clinical effects throughout the body.
In cardiac tissue, atropine blocks M2 receptors, preventing the action of acetylcholine released by the vagus nerve. This blockade results in increased sinoatrial node firing and enhanced atrioventricular conduction, ultimately increasing heart rate—a critical effect in managing bradycardia .
In the eye, atropine induces mydriasis (pupillary dilation) by blocking the muscarinic receptors that control the pupillary sphincter muscle. Additionally, it causes cycloplegia by paralyzing the ciliary muscles, which inhibits accommodation and allows for accurate refraction assessment in pediatric patients .
Atropine's ability to cross the blood-brain barrier explains its central nervous system effects, which can include altered mental status at higher doses . At glandular sites, atropine inhibits secretions from salivary, bronchial, and sweat glands by blocking muscarinic receptors that regulate these functions .
Clinical Applications
Cardiac Applications
Atropine is a first-line agent for treating symptomatic bradycardia, particularly when hemodynamic compromise is present. By blocking vagal effects on the heart, atropine increases heart rate and improves cardiac output in emergency situations .
Ophthalmological Uses
In ophthalmology, atropine serves multiple purposes:
Myopia Control
Recent research has demonstrated the efficacy of low-dose atropine in slowing myopia progression in children. A randomized clinical trial comparing 0.01% and 0.02% atropine eye drops found that both concentrations were effective, with some differences in outcomes .
After 36 months of treatment, 0.01% atropine significantly:
-
Increased the proportion of treatment responders (Odds Ratio 4.54; 95% CI, 1.15-17.97; P = 0.03)
-
Slowed mean spherical equivalent refraction progression (0.24 D; 95% CI, 0.11 D-0.37 D; P < 0.001)
-
Reduced axial elongation (-0.13 mm; 95% CI, -0.19 mm to -0.07 mm; P < 0.001)
A separate two-year study found that 0.02% atropine had superior myopia control compared to 0.01%, with spherical equivalent refractive changes of -0.80 D, -0.93 D, and -1.33 D in the 0.02%, 0.01%, and control groups, respectively .
Table 2: Comparison of Atropine Concentrations for Myopia Control
Parameter | 0.01% Atropine | 0.02% Atropine | Control (No Atropine) |
---|---|---|---|
SER Change (2 years) | -0.93 (0.59) D | -0.80 (0.52) D | -1.33 (0.72) D |
Axial Length Change (2 years) | 0.72 (0.31) mm | 0.62 (0.29) mm | 0.88 (0.35) mm |
Effect on Pupil Diameter | Minimal increase | Minimal increase | No change |
Effect on Accommodation | Minimal decrease | Minimal decrease | No change |
Other Ophthalmic Applications
Atropine is also used for:
-
Inducing cycloplegia for refraction in children
-
Treating anterior uveitis and iridocyclitis to relieve pain and prevent synechiae formation
Management of Poisoning
Atropine serves as a critical antidote for specific poisonings:
Muscarine Poisoning
Atropine is an effective treatment for muscarine intoxication, which can result from ingesting certain mushroom species containing this toxin .
Other Medical Uses
Additional clinical applications of atropine include:
-
Preanesthetic medication to reduce secretions and prevent vagal reflexes during intubation
-
Management of certain types of diarrhea, particularly irinotecan-induced diarrhea in cancer patients
-
Treatment of hyperhidrosis (excessive sweating), though this is an off-label use
-
Palliative care to reduce secretions in dying patients (the "death rattle"), another off-label application
Table 3: Clinical Applications and Standard Dosages of Atropine
Clinical Indication | Dosage Form | Typical Dosage |
---|---|---|
Symptomatic Bradycardia | IV/IM | 0.5-1 mg, may repeat every 3-5 minutes to maximum 3 mg |
Myopia Control | Ophthalmic | 0.01-0.02% eye drops daily |
Organophosphate Poisoning | IV/IM | 2-5 mg initially, repeated until atropinization |
Preanesthetic | IV/IM | 0.4-0.6 mg |
Cycloplegic Refraction | Ophthalmic | 0.5-1% solution |
Pharmacokinetics
Atropine demonstrates predictable pharmacokinetic properties that inform its clinical application. Following administration, significant levels reach the central nervous system within 30 minutes to 1 hour . The drug disappears rapidly from blood circulation, with a half-life of approximately 2 hours .
Regarding elimination, approximately 60% of atropine is excreted unchanged in urine. The remainder appears as hydrolysis and conjugation products, with noratropine (24%), atropine-N-oxide (15%), tropine (2%), and tropic acid (3%) representing the major metabolites .
Absorption varies by route of administration, with low absorption through the stomach due to acidic gastric contents . The bioavailability of atropine is approximately 25% .
Research Developments
Myopia Control Studies
Research into atropine's role in myopia management represents one of the most active areas of investigation. The LAMP study (Low-concentration Atropine for Myopia Progression) and similar trials have demonstrated that even very low concentrations (0.01-0.05%) can effectively slow myopia progression with minimal side effects .
Key findings from recent research include:
-
Both 0.01% and 0.02% concentrations are effective in reducing myopia progression compared to placebo
-
The 0.02% concentration appears to have a stronger effect on controlling axial length elongation compared to 0.01%
-
Low-dose atropine produces minimal effects on pupil size and accommodation, making it well-tolerated by children
-
The effect of atropine on myopia control appears consistent across years of treatment, without significant tachyphylaxis
These findings have significant public health implications given the rising global prevalence of myopia, projected to affect approximately half of the world's population by 2050 .
Other Recent Research
Beyond myopia control, ongoing research explores atropine's potential in other areas:
-
Neuroprotective effects in certain neurodegenerative disorders
-
Novel delivery systems to optimize bioavailability and reduce side effects
-
Combination therapies with other agents for enhanced efficacy in specific conditions
-
Exploration of atropine's effects on choroidal thickness and its relation to myopia progression
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume